molecular formula C8H14N4O B13822061 N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide

N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide

Cat. No.: B13822061
M. Wt: 182.22 g/mol
InChI Key: INNZBEOQJBYIOI-UHFFFAOYSA-N
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Description

N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide typically involves the reaction of 2-amino-5-methyl-1H-imidazole with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The imidazole ring is known to interact with metal ions and other active sites in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C8H14N4O/c1-5-7(12-8(9)11-5)3-4-10-6(2)13/h3-4H2,1-2H3,(H,10,13)(H3,9,11,12)

InChI Key

INNZBEOQJBYIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)N)CCNC(=O)C

Origin of Product

United States

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